N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic organic compound featuring a pyridazine core substituted with a 3-methylphenyl group at position 1, a ketone at position 4, and a carboxamide linkage at position 3. The carboxamide moiety is further functionalized with a 1,3,4-thiadiazole ring bearing an ethylsulfanyl group at position 4. Its molecular formula is C₁₆H₁₅N₅O₂S₂, with an average molecular mass of 373.449 g/mol and a monoisotopic mass of 373.066717 Da .
The 3-methylphenyl substituent at position 1 introduces steric and electronic effects that may influence binding interactions with biological targets, while the ethylsulfanyl-thiadiazole group contributes to lipophilicity and metabolic stability .
Properties
Molecular Formula |
C16H15N5O2S2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2S2/c1-3-24-16-19-18-15(25-16)17-14(23)13-12(22)7-8-21(20-13)11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3,(H,17,18,23) |
InChI Key |
ZNTKRUIZSDICSS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Core Formation
The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazide with carbon disulfide under acidic conditions. In a representative procedure:
- Reagents : Thiosemicarbazide (1.0 equiv), carbon disulfide (1.2 equiv), concentrated H₂SO₄.
- Conditions : Reflux at 85–90°C for 6–8 hours.
- Mechanism : Cyclization occurs through dehydration and sulfur incorporation, yielding 2-amino-5-mercapto-1,3,4-thiadiazole.
Ethylsulfanyl Group Introduction
The mercapto group at position 5 undergoes nucleophilic substitution with ethyl iodide:
- Reagents : 2-Amino-5-mercapto-1,3,4-thiadiazole (1.0 equiv), ethyl iodide (1.5 equiv), K₂CO₃ (2.0 equiv).
- Conditions : Anhydrous ethanol, reflux at 78°C for 12 hours.
- Yield : 72–78% after recrystallization (ethanol/water).
Data Table 1: Thiadiazole Intermediate Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | Thiosemicarbazide, CS₂, H₂SO₄ | 85°C, 8h | 68% |
| Alkylation | Ethyl iodide, K₂CO₃ | Ethanol, reflux, 12h | 75% |
Synthesis of 1-(3-Methylphenyl)-4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid
Pyridazine Ring Construction
The dihydropyridazine core is assembled via cyclization of a hydrazine derivative with a β-keto ester:
- Reagents : Ethyl acetoacetate (1.0 equiv), 3-methylphenylhydrazine (1.1 equiv).
- Conditions : Acetic acid, reflux at 120°C for 4 hours.
- Mechanism : Condensation followed by cyclodehydration forms the dihydropyridazine ring.
Carboxylic Acid Formation
The ester group is hydrolyzed to a carboxylic acid:
- Reagents : NaOH (2.0 equiv), H₂O/ethanol (1:1).
- Conditions : Reflux at 80°C for 3 hours, acidification with HCl to pH 2.
- Yield : 85% after precipitation.
Amide Coupling to Assemble the Final Compound
Carboxylic Acid Activation
The carboxylic acid is activated using a carbodiimide coupling agent:
- Reagents : 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.2 equiv).
- Conditions : Anhydrous DMF, 0–5°C under N₂, 1 hour.
Nucleophilic Acylation
The activated acid reacts with 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine:
- Reagents : Activated acid (1.0 equiv), thiadiazole amine (1.1 equiv).
- Conditions : DMF, room temperature, 12 hours.
- Workup : Precipitation in ice-water, filtration, and chromatography (silica gel, ethyl acetate/hexane).
- Yield : 65–70%.
Data Table 2: Coupling Reaction Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C (activation) 25°C (reaction) |
+15% vs. higher temps |
| Equiv. of Amine | 1.1 | Maximizes conversion |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
Structural Validation and Purity Assessment
Spectroscopic Characterization
Chromatographic Purity
- HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).
Industrial-Scale Considerations
Process Intensification
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Ethyl iodide | 32% |
| Coupling agents (EDC/HOBt) | 45% |
| Solvents | 18% |
Challenges and Mitigation Strategies
Byproduct Formation
Low Coupling Efficiency
- Issue : Hydrolysis of activated ester.
- Solution : Strict anhydrous conditions and sub-zero activation.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohols.
Substitution: The thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
Comparison with Similar Compounds
Key Findings :
- However, the para position could introduce steric clashes in spatially constrained targets .
- The meta-substituted methyl group in the target compound offers a balance between electronic modulation and steric accessibility, which may optimize interactions with flexible binding pockets .
Thiazole-Based Compounds ()
Compounds such as (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate and Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate share sulfur-containing heterocycles (thiazole) but differ fundamentally in core structure and substituent complexity.
| Property | Target Compound | Thiazole-Based Analogs |
|---|---|---|
| Core Structure | Pyridazine-thiadiazole | Thiazole-oxazolidine/imidazolidinone |
| Key Functional Groups | Ethylsulfanyl, carboxamide | Ureido, oxazolidinone, benzyl |
| Potential Bioactivity | Enzyme inhibition, antimicrobial | Antiviral, protease inhibition |
| Metabolic Stability | Moderate (thioether linkage) | High (rigid oxazolidinone scaffold) |
Key Findings :
- Thiazole-based compounds exhibit enhanced rigidity due to fused oxazolidinone/imidazolidinone rings, which may improve metabolic stability but reduce conformational flexibility for target binding .
- The target compound’s pyridazine-thiadiazole scaffold offers a simpler framework for synthetic modification, enabling rapid exploration of structure-activity relationships (SAR) .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using acetonitrile under reflux (1–3 minutes) for intermediate formation, followed by treatment with DMF, iodine, and triethylamine to promote cyclization and sulfur elimination. Intermediates are characterized using - and -NMR spectroscopy to confirm structural integrity at each step . For example, the thiadiazole ring formation is verified by distinct NMR signals for sulfur-linked ethyl groups (~2.5–3.0 ppm for SCHCH) and aromatic protons from the 3-methylphenyl moiety (~6.8–7.5 ppm).
Q. Which spectroscopic techniques are essential for structural validation?
- Methodological Answer : - and -NMR are critical for confirming backbone connectivity and substituent placement. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm for the pyridazinone ring). X-ray crystallography (if single crystals are obtainable) resolves absolute stereochemistry, though this requires optimized crystallization conditions (e.g., slow evaporation in DMF/ethanol mixtures) .
Advanced Research Questions
Q. How can researchers optimize cyclization yields during synthesis?
- Methodological Answer : Yield optimization involves:
-
Solvent selection : Polar aprotic solvents like DMF enhance cyclization efficiency by stabilizing transition states.
-
Catalyst tuning : Triethylamine acts as a base to deprotonate intermediates, while iodine facilitates sulfur elimination. Adjusting molar ratios (e.g., 1:1.2 iodine:substrate) improves yields .
-
Reaction monitoring : TLC or HPLC tracks cyclization progress. A typical protocol uses C18 reverse-phase columns with UV detection at 254 nm .
Parameter Optimal Condition Impact on Yield Solvent DMF +25% vs. AcCN Iodine Ratio 1.2 eq. +15% vs. 1 eq. Reaction Time 30–45 min Max yield
Q. How should contradictory biological activity data be analyzed across studies?
- Methodological Answer : Discrepancies in antimicrobial or antitumor activity data may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for MICs vs. agar diffusion).
- Compound stability : Assess degradation via HPLC under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h).
- Cellular models : Compare activity in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HeLa) systems. Cross-validate with mechanistic studies (e.g., enzyme inhibition assays for thymidylate synthase if antitumor activity is reported) .
Q. What strategies are effective for improving solubility without compromising bioactivity?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) at the pyridazinone 4-position.
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays.
- Salt formation : React the carboxamide with sodium bicarbonate to form water-soluble sodium salts. Monitor solubility via nephelometry and confirm stability via -NMR in DO .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC values for antitumor activity?
- Methodological Answer :
- Standardize cell lines : Use authenticated lines (e.g., ATCC-certified MCF-7) with consistent passage numbers.
- Control for metabolic interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolism-driven variability.
- Dose-response validation : Repeat assays with 8-point dilution series (0.1–100 µM) and calculate IC using nonlinear regression (e.g., GraphPad Prism) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
